Enzalutamide Impurity I is a chemical entity associated with the pharmaceutical compound enzalutamide, which is primarily used in the treatment of castration-resistant prostate cancer. Impurities in pharmaceutical compounds can arise during synthesis and formulation processes, impacting the drug's efficacy and safety. Understanding these impurities is crucial for quality control and regulatory compliance.
Enzalutamide was first approved by the U.S. Food and Drug Administration in 2012 as an androgen receptor signaling inhibitor. The compound is synthesized through various chemical processes that may lead to the formation of impurities, including Enzalutamide Impurity I. The identification and characterization of these impurities are essential for ensuring the purity and safety of the drug product .
Enzalutamide Impurity I falls under the category of pharmaceutical impurities. These impurities can be classified based on their origin:
The synthesis of enzalutamide typically involves multiple steps, including cyclization reactions that may produce various impurities. For instance, one method involves reacting specific isothiocyanates with other intermediates, which can lead to the formation of Enzalutamide Impurity I as a byproduct .
The synthesis can be optimized to reduce impurity levels:
The synthesis process may include:
The formation of Enzalutamide Impurity I can occur through several chemical pathways during the synthesis of enzalutamide:
The reaction conditions (temperature, solvent choice) significantly affect the yield and purity of enzalutamide, influencing impurity levels. For example, using ethanol in certain reactions has been shown to reduce specific impurity levels significantly .
While Enzalutamide itself functions as an androgen receptor antagonist, preventing testosterone from activating cancer cell growth pathways, its impurities may not have defined mechanisms due to their varied nature. The characterization of these impurities helps in understanding their potential effects on drug activity and safety.
Enzalutamide Impurity I primarily serves as a reference standard in analytical chemistry for quality control purposes. Understanding its properties aids in:
Enzalutamide Impurity I, systematically named 4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-N-methylbenzamide (CAS: 915087-16-0), is a structurally characterized process-related impurity in enzalutamide synthesis. Its molecular formula is C~21~H~17~F~3~N~4~O~2~S (MW: 446.45 g/mol), distinguishing it from the parent drug (C~21~H~16~F~4~N~4~O~2~S) through the absence of a fluorine atom at the benzamide ring and the presence of a thiocarbonyl group in the imidazolidinone core [4] [10]. Spectroscopic confirmation includes:
Table 1: Molecular Properties of Enzalutamide Impurity I
Property | Specification |
---|---|
IUPAC Name | 4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-N-methylbenzamide |
Molecular Formula | C~21~H~17~F~3~N~4~O~2~S |
CAS Number | 915087-16-0 |
Molecular Weight | 446.45 g/mol |
Key Structural Features | Desfluoro analog; thiocarbonyl group |
Impurity I was first identified during process optimization of enzalutamide’s synthetic route. Early manufacturing methods using Ullmann ligation (coupling of 4-bromo-2-fluorobenzoate with 2-aminoisobutyric acid) generated this impurity through:
Table 2: Conditions Favoring Impurity I Formation
Synthetic Step | Critical Parameters | Impurity Level |
---|---|---|
Ring Closure | Temperature >95°C | ≤0.8% |
DMSO content >25% (v/v) | ≤0.6% | |
Solvent System | Ethyl acetate (replacement) | ≤1.2% |
Intermediate Purification | Inadequate crystallization | ≤0.9% |
As per ICH Q3A(R2) guidelines, Impurity I is classified as a non-genotoxic impurity with a qualified threshold of 0.15% (based on enzalutamide’s maximum daily dose of 160 mg). However, its control is critical because:
Table 3: Regulatory Control Limits and Analytical Parameters
Parameter | Specification | Methodology |
---|---|---|
ICH Classification | Non-genotoxic (Class 5) | ICH M7 Assessment |
Reporting Threshold | 0.03% | UHPLC-UV |
Identification Threshold | 0.05% | HPLC-MS/NMR |
Qualification Threshold | 0.15% | Toxicological Studies |
LOQ | 0.015% (0.12 µg/mL) | Validated UHPLC |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0